molecular formula C18H20O4 B237034 3,4,5,4'-Tetramethoxystilbene CAS No. 134029-49-5

3,4,5,4'-Tetramethoxystilbene

Cat. No. B237034
M. Wt: 300.3 g/mol
InChI Key: GGFQQRXTLIJXNY-WAYWQWQTSA-N
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Description

3,4,5,4’-Tetramethoxystilbene (also known as DMU 212) is a derivative of resveratrol . It has been found to have anti-angiogenic and anti-tumor properties .


Molecular Structure Analysis

The molecular formula of 3,4,5,4’-Tetramethoxystilbene is C18H20O4 . The molecular weight is 300.35 g/mol . Unfortunately, the specific structural analysis is not provided in the retrieved documents.


Physical And Chemical Properties Analysis

3,4,5,4’-Tetramethoxystilbene is a white crystalline powder . It has a melting point of 157-159℃ and a predicted boiling point of 444.0±40.0 °C . It is soluble in DMSO .

Scientific Research Applications

Synthesis and Characterization

  • Trans-3,4,5,4'-tetramethoxystilbene (TMST) can be synthesized using tetrahydrofuran and various chemical reactions, with its properties confirmed by MS and 1H-NMR methods (Peng Cai-yun, 2012).

Pharmacokinetics

  • A study developed a HPLC method to quantify TMST in rat plasma, finding moderate clearance and a low oral bioavailability, suggesting a need for further investigation in chemotherapeutic applications (Hai‐Shu Lin et al., 2011).

Enhanced Antitumor Activity

  • Liposomal formulations of DMU-214, a metabolite of TMST, showed enhanced antitumor activity in ovarian cancer models, indicating its potential as a therapeutic agent (A. Nowicki et al., 2022).

Anti-Cancer Synthesis

  • An improved synthesis method for TMST involving Pd-oxazoline catalyst was developed, which is crucial for its role as an anti-cancer agent (G. G. Cross et al., 2006).

Photochemical Properties

  • TMST undergoes cis–trans isomerization on photoirradiation, leading to various compounds and indicating its potential for photochemical applications (A. Momotake et al., 2003).

Cytotoxic Activity Against Ovarian Cancer

  • A study showed that a metabolite of TMST, DMU-214, had higher cytotoxicity against ovarian cancer cells compared to the parent compound, suggesting its potential in cancer treatment (H. Piotrowska-Kempisty et al., 2016).

Photochemical Interactions in Polar Solvents

  • The photochemical properties of TMST showed a charge-transfer character in various polar solvents, contributing to a deeper understanding of its photochemical behavior (J. Hayakawa et al., 2006).

Safety And Hazards

The safety data sheet for 3,4,5,4’-Tetramethoxystilbene suggests avoiding dust formation and breathing vapors, mist, or gas . It’s recommended to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQQRXTLIJXNY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300535
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,4'-Tetramethoxystilbene

CAS RN

134029-62-2
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134029-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DMU-212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
456
Citations
L Chen, P Qiang, Q Xu, Y Zhao, F Dai… - Acta pharmacologica …, 2013 - nature.com
Aim: Trans-3, 4, 5, 4′-tetramethoxystilbene (DMU-212) has shown strong antiproliferative activities against a variety of cancer cells. The aim of this study was to investigate the anti-…
Number of citations: 29 www.nature.com
H Piotrowska-Kempisty, M Ruciński, S Borys… - Scientific Reports, 2016 - nature.com
In screening studies, the cytotoxic activity of four metabolites of resveratrol analogue 3,4,5,4′-tetramethoxystilbene (DMU-212) against A-2780 and SKOV-3 ovarian cancer cells was …
Number of citations: 26 www.nature.com
S Sale, RG Tunstall, KC Ruparelia… - … journal of cancer, 2005 - Wiley Online Library
Naturally occurring molecules with putative cancer chemopreventive properties such as the phytoalexin resveratrol (3,5,4′‐trihydroxystilbene) are lead molecules that guide the design …
Number of citations: 199 onlinelibrary.wiley.com
Z Ma, O Molavi, A Haddadi, R Lai, RA Gossage… - Cancer chemotherapy …, 2008 - Springer
Purpose Resveratrol is a well-known chemopreventive and chemotherapeutic agent. Among all of the resveratrol analogs synthesized, 3,4,5,4′-tetramethoxystilbene (DMU-212) …
Number of citations: 81 link.springer.com
VP Androutsopoulos, I Fragiadaki… - International …, 2016 - spandidos-publications.com
Resveratrol is a natural dietary product that has demonstrated multifaceted anticancer activity. Several analogues of resveratrol have been synthesized in an effort to enhance the …
Number of citations: 13 www.spandidos-publications.com
S Sale, RD Verschoyle, D Boocock, DJL Jones… - British journal of …, 2004 - nature.com
Resveratrol (trans-3, 5, 4′-trihydroxystilbene) is a naturally occurring polyphenol with cancer chemopreventive properties in preclinical models of carcinogenesis, including those of …
Number of citations: 296 www.nature.com
C Zhou, X Zhang, CC Ruan… - Chinese …, 2021 - cmjournal.biomedcentral.com
3,3′,4,5′-tetramethoxy-trans-stilbene (3,3′,4,5′-TMS) and 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS) are two methoxy derivatives of resveratrol. Previous researches have …
Number of citations: 15 cmjournal.biomedcentral.com
HS Lin, W Zhang, ML Go, C Tringali… - Journal of agricultural …, 2011 - ACS Publications
A simple HPLC method was established to quantify trans-3,4,5,4′-tetramethoxystilbene (MR-4 or DMU-212) in rat plasma. Chromatographic separation was obtained with a reversed-…
Number of citations: 14 pubs.acs.org
H Piotrowska-Kempisty, A Klupczyńska, D Trzybulska… - Toxicology letters, 2017 - Elsevier
The role of CYP1A1 and CYP1B1 enzymes in the biotransformation and biological activity of the methylated resveratrol analogue, 3,4,5,4′-tetramethoxystilbene (DMU-212) is still …
Number of citations: 22 www.sciencedirect.com
A Nowicki, D Wawrzyniak, M Czajkowski… - Drug Delivery, 2022 - Taylor & Francis
3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) belongs to methoxystilbenes family and is an active metabolite of 3,4,5,4′-tetramethoxystilbene (DMU-212). In several of our …
Number of citations: 2 www.tandfonline.com

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